molecular formula C9H10ClN3S B15297688 [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride

[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride

Cat. No.: B15297688
M. Wt: 227.71 g/mol
InChI Key: RBSOHRYIRCYQOX-UHFFFAOYSA-N
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Description

[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride is a compound that features a thiophene ring fused to a pyrimidine ring, with a methanamine group attached to the pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride typically involves the formation of the thiophene and pyrimidine rings followed by their fusion and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Pyrimidine derivatives can be synthesized through oxidative annulation, three-component coupling reactions, and cyclization of ketones with nitriles .

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrimidines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are being investigated for their potential to treat various diseases, including cancer and inflammatory conditions. The compound’s structure allows it to interact with specific enzymes and receptors, making it a promising lead compound .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a thiophene ring and a pyrimidine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

(6-thiophen-2-ylpyrimidin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H9N3S.ClH/c10-5-7-4-8(12-6-11-7)9-2-1-3-13-9;/h1-4,6H,5,10H2;1H

InChI Key

RBSOHRYIRCYQOX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=NC(=C2)CN.Cl

Origin of Product

United States

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